molecular formula C22H25ClN4O2 B11374554 2-(2-chlorophenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11374554
M. Wt: 412.9 g/mol
InChI Key: CSWFSJORCFVCRV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide is a complex organic compound that features a piperidine moiety, a benzodiazole ring, and a chlorophenoxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Incorporation of the Chlorophenoxy Group: The chlorophenoxy group is typically introduced through an etherification reaction involving 2-chlorophenol and an appropriate alkylating agent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed in substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with central nervous system receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide involves its interaction with specific molecular targets in the body:

    Molecular Targets: It may interact with GABA receptors, serotonin receptors, or other neurotransmitter systems in the central nervous system.

    Pathways Involved: The compound could modulate neurotransmitter release, inhibit enzyme activity, or alter receptor function, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.

    Benzodiazole Derivatives: Compounds such as benzimidazole and its derivatives are structurally related and have comparable pharmacological properties.

Uniqueness

2-(2-Chlorophenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C22H25ClN4O2/c1-26-19-10-9-16(24-22(28)15-29-20-8-4-3-7-17(20)23)13-18(19)25-21(26)14-27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14-15H2,1H3,(H,24,28)

InChI Key

CSWFSJORCFVCRV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N=C1CN4CCCCC4

Origin of Product

United States

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